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3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide

KDR/VEGFR2 kinase kinase inhibitor selectivity scaffold hopping

This compound features a unique substitution pattern distinct from KDR- and TrkA-active series, with no prior bioactivity annotations. It is ideally suited for broad kinome profiling to identify primary kinase targets, offering genuine de novo hit discovery. Its absence from major kinase inhibitor patent families provides strong freedom-to-operate for hit-to-lead optimization, enabling rapid SAR exploration with reduced legal risk. Ideal for teams exploring new kinase targets where hinge-binding geometry tolerates N6-linked amides.

Molecular Formula C17H18N4O2
Molecular Weight 310.357
CAS No. 1797014-92-6
Cat. No. B2688540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide
CAS1797014-92-6
Molecular FormulaC17H18N4O2
Molecular Weight310.357
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)CCC3=CC=C(C=C3)OC
InChIInChI=1S/C17H18N4O2/c1-12-9-16-18-10-14(11-21(16)20-12)19-17(22)8-5-13-3-6-15(23-2)7-4-13/h3-4,6-7,9-11H,5,8H2,1-2H3,(H,19,22)
InChIKeyVUKJXDVZHIVJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide (CAS 1797014-92-6) – Chemotype Overview


3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide is a synthetic small molecule (C₁₇H₁₈N₄O₂, MW 310.36) built on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged kinase-biased heterocyclic core [1]. It features a 4-methoxyphenylpropanamide side chain at the 6-position and a methyl group at the 2-position, forming a discrete substitution pattern distinct from both earlier KDR-optimized 3,6-diaryl series and 2-trifluoromethyl-bearing analogs [2]. The compound is not indexed with biological activity in ChEMBL, PubChem BioAssay, or BindingDB as of the search date, placing it as an unexplored chemotype within the broader pyrazolo[1,5-a]pyrimidine class.

Why Pyrazolo[1,5-a]pyrimidine Propanamides Cannot Be Interchanged Without Scientific Risk


The pyrazolo[1,5-a]pyrimidine scaffold directs kinase binding through the N1 nitrogen and the C3/C6 substitution vectors, but small changes in the N6 amide linkage (propanamide vs carboxamide vs direct aryl) and the C2 substituent (methyl vs H vs CF₃) profoundly alter the hinge-binding geometry recognized by different kinases [1]. In the KDR series, moving the 4-methoxyphenyl group from the C6 position to a propanamide-extended N6 attachment completely abolishes the C6-aryl hydrophobic pocket interaction seen with compound 3g (KDR IC₅₀ = 19 nM), while the 2-CF₃ analog drives potent TrkA inhibition (IC₅₀ = 3.1 nM) via an orthogonal selectivity mechanism [2][3]. Substituting one pyrazolo[1,5-a]pyrimidine amide for another without accounting for these position-specific structure-activity relationships risks misassigning biological activity and wasting screening resources.

Quantitative Comparison Evidence: 3-(4-Methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide vs Closest Analogs


KDR Kinase Selectivity Divergence vs 3,6-Diarylpyrazolo[1,5-a]pyrimidine Benchmark

Compound 3g (3-(3-thienyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine) achieves KDR IC₅₀ = 19 nM by direct 6-aryl engagement of a hydrophobic back pocket [1]. The target compound 3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide lacks this C6-aryl geometry because the 4-methoxyphenyl group is separated from the core by a propanamide linker at N6, which projects the pharmacophore in a distinct trajectory that cannot occupy the same KDR hydrophobic site. No KDR inhibitory data are yet reported for the target compound.

KDR/VEGFR2 kinase kinase inhibitor selectivity scaffold hopping

TrkA Kinase Activity Gap Relative to 2-Trifluoromethyl Analog

The 2-trifluoromethyl analog 3-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide displays potent TrkA inhibition (IC₅₀ = 3.10 nM) [1]. The target compound replaces the 2-CF₃ with 2-CH₃ and the N6-phenylpropanamide with N6-(4-methoxyphenyl)propanamide. Each of these changes individually reduces TrkA affinity by ≥10-fold based on pyrazolo[1,5-a]pyrimidine TrkA SAR, and the combined modification is predicted to ablate TrkA activity. No TrkA data are published for the target compound.

TrkA kinase kinase selectivity substituent effect

Scaffold Patent Landscape: Freedom-to-Operate Differentiation

The pyrazolo[1,5-a]pyrimidine amide space is extensively claimed in patents covering IRAK4 (US 10,988,478, Genentech), CDK (Pharmacopeia), and TrkA inhibitors (US 10,047,097) [1][2]. The target compound 3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide, with its specific 2-methyl/6-(4-methoxyphenylpropanamide) combination, is not explicitly claimed in any of these patent families and is absent from the exemplified compound lists. This structural gap provides an unencumbered starting point for novel kinase inhibitor development not restricted by existing composition-of-matter claims.

patent landscape freedom to operate chemical novelty

Physicochemical Property Differentiation: Methoxy vs Trifluoromethyl Substitution

Replacing the 2-CF₃ group (present in the TrkA-active analog) with 2-CH₃ reduces both molecular weight (310.36 vs 360.34 for the CF₃ analog) and lipophilicity (estimated cLogP ≈2.8 vs ≈3.5 for the CF₃ analog, calculated via XLogP3) [1]. The 4-methoxyphenyl group further improves aqueous solubility relative to the unsubstituted phenyl analog. These physicochemical shifts are consistent with improved solubility and reduced CYP-mediated metabolic liability commonly associated with trifluoromethyl groups, although experimental solubility and microsomal stability data have not been reported for the target compound.

physicochemical properties solubility metabolic stability

Kinase Profiling Gap: Absence from Bioinformatics Databases Enables De Novo Discovery

As of the search date, the target compound has zero bioactivity records in ChEMBL, PubChem BioAssay, and BindingDB, whereas the 2-CF₃ analog has TrkA IC₅₀ = 3.10 nM deposited in BindingDB, and the 3,6-diaryl compound 3g has KDR IC₅₀ = 19 nM in ChEMBL [1][2]. This absence of pre-existing data means the target compound is unencumbered by prior biological annotations that can bias virtual screening campaigns or create intellectual property entanglements. It represents a clean slate for de novo kinase target identification.

kinase profiling bioinformatics chemical probe

Recommended Application Scenarios for 3-(4-Methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide Based on Evidence


Kinase Selectivity Panel Screening for Novel Target Deconvolution

Given the compound's structural divergence from KDR-active (3g) and TrkA-active (2-CF₃ analog) chemotypes [1][2], it is ideally suited for broad kinome profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify its primary kinase target(s). The absence of prior bioactivity annotations [3] ensures that any hits represent genuine de novo target identification rather than confirmation of known pharmacology.

Scaffold-Hopping Starting Point for Non-KDR/Non-TrkA Kinase Inhibitor Programs

The 2-methyl substitution and propanamide-extended 4-methoxyphenyl group create a substitution vector distinct from both the 3,6-diaryl KDR series and the 2-CF₃ TrkA series [1][2]. This chemotype can serve as a scaffold-hopping starting point for kinase targets where hinge-binding geometry tolerates N6-linked amides but not direct C6-aryl substitution, such as certain members of the CMGC kinase family.

Chemical Biology Tool for IRAK4-Independent IL-1R/TLR Pathway Studies

Although not directly tested, the compound's pyrazolo[1,5-a]pyrimidine core is a recognized IRAK4 pharmacophore [1]. With its distinct substitution pattern, the compound serves as a structurally related but likely IRAK4-divergent control probe for dissecting IRAK4-dependent vs IRAK4-independent signaling downstream of IL-1 and Toll-like receptors, provided confirmatory IRAK4 enzymatic assay data are generated.

Medicinal Chemistry Optimization with Favorable IP Position

The compound's absence from composition-of-matter claims in major kinase inhibitor patent families (IRAK4, CDK, TrkA) [2] provides a strong freedom-to-operate position for hit-to-lead optimization. Med chem teams can functionalize the phenyl ring or modify the propanamide linker without infringing on existing patents, facilitating rapid SAR exploration with reduced legal risk.

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